molecular formula C10H16O B1216097 (+)-Dihydrocarvone CAS No. 5524-05-0

(+)-Dihydrocarvone

Cat. No.: B1216097
CAS No.: 5524-05-0
M. Wt: 152.23 g/mol
InChI Key: AZOCECCLWFDTAP-RKDXNWHRSA-N
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Description

(+)-Dihydrocarvone is a monoterpene ketone, which is a naturally occurring organic compound. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) sign indicates the specific enantiomer that rotates plane-polarized light in a positive direction. This compound is found in essential oils of various plants, including spearmint and caraway. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (+)-Dihydrocarvone can be synthesized through the hydrogenation of carvone. The process involves the reduction of the double bond in carvone using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale hydrogenation of carvone. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality. The reaction conditions are carefully controlled to prevent over-reduction and to maximize the yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (+)-Dihydrocarvone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carvone or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of this compound can lead to the formation of dihydrocarveol.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as Grignard reagents under anhydrous conditions.

Major Products:

    Oxidation: Carvone, carvacrol.

    Reduction: Dihydrocarveol.

    Substitution: Various substituted carvone derivatives.

Scientific Research Applications

(+)-Dihydrocarvone has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studies have explored its antimicrobial and antifungal properties, making it a candidate for use in natural preservatives.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of (+)-dihydrocarvone involves its interaction with biological membranes and enzymes. It is believed to exert its effects by disrupting microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

  • Carvone
  • Menthone
  • Pulegone

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

(2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOCECCLWFDTAP-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CC1=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895818, DTXSID80881218
Record name (+/-)-Dihydrocarvone
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Record name (1R,4R)-(+)-Dihydrocarvone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5948-04-9, 5524-05-0
Record name Dihydrocarvone
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Record name (+)-Dihydrocarvone
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Record name d-Dihydrocarvone
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Record name Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, trans-
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Record name Cyclohexanone, 2-methyl-5-(1-methylethenyl)-, (2R,5R)-
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Record name (+/-)-Dihydrocarvone
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Record name (1R,4R)-(+)-Dihydrocarvone
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Record name (2R-trans)-2-methyl-5-(1-methylvinyl)cyclohexan-1-one
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Record name DIHYDROCARVONE, TRANS-(+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (+)-dihydrocarvone?

A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers commonly characterize this compound using various spectroscopic techniques, including IR, MS, and NMR (1H and 13C) spectroscopy [, ]. These techniques provide valuable information about the compound's functional groups, structure, and purity.

Q3: Can this compound be synthesized, and what are its applications?

A3: this compound is often synthesized from readily available starting materials like this compound [, , ]. It serves as a key intermediate in the synthesis of various natural products, including eudesmane and guaiane sesquiterpenes [, , , ]. Additionally, its potential as a fragrance compound and building block for polymers is being explored [].

Q4: How does this compound interact with biological systems?

A4: Research suggests that this compound exhibits repellent activity against insects, particularly the German cockroach (Blattella germanica) []. Studies on honeybees (Apis mellifera) revealed that this compound elicits avoidance behavior, possibly contributing to the bees' low preference for tomato flowers [].

Q5: Are there any studies on the biotransformation of this compound?

A5: Yes, researchers have explored the biotransformation of this compound using various microorganisms. For example, a strain of Aspergillus niger was shown to reduce this compound primarily to (-)-isodihydrocarvone, (-)-isodihydrocarveol, and (-)-neoisodihydrocarveol []. Another study employed non-conventional yeasts for the bioreduction of this compound, yielding (1R,4R)-dihydrocarvone as the main product [].

Q6: What are the implications of this compound's biotransformation?

A6: The biotransformation of this compound by microorganisms highlights its potential role in the production of valuable flavour and fragrance compounds []. Understanding these metabolic pathways can lead to the development of sustainable and efficient biocatalytic processes.

Q7: Does the stereochemistry of dihydrocarvone affect its biological activity?

A7: Yes, stereochemistry plays a crucial role in the biological activity of dihydrocarvone. For instance, while this compound showed deterrent activity against peach potato aphids (Myzus persicae), its stereoisomer with different oxygen incorporation patterns displayed attractive or inactive properties []. Additionally, in the wing spot test using Drosophila melanogaster, (S)-(+)-carvone showed inconclusive results, whereas its enantiomer (R)-(-)-carvone showed a significant increase in mutant spots, suggesting mutagenic activity [].

Q8: Are there any studies investigating the structure-activity relationship of this compound derivatives?

A8: Researchers have synthesized various derivatives of this compound and evaluated their binding affinities for sigma-1 and cannabinoid-1 (CB1) receptors []. These studies aim to develop novel compounds with improved selectivity and potency for treating psychiatric disorders.

Q9: What is known about the environmental impact of this compound?

A9: While specific information on the environmental impact and degradation of this compound is limited in the provided research, it's crucial to consider the potential ecological effects of this compound, especially concerning its use as a repellent []. Sustainable practices, including responsible waste management and exploration of alternative compounds, are essential for mitigating potential negative impacts [, ].

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